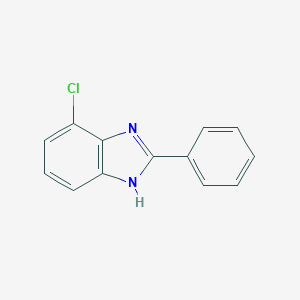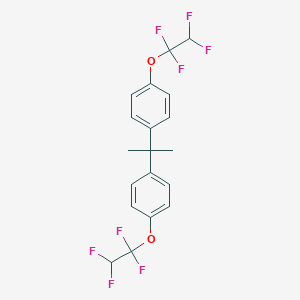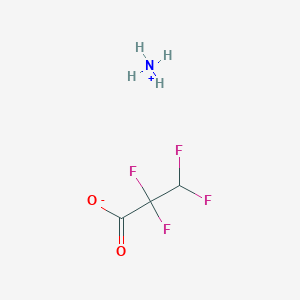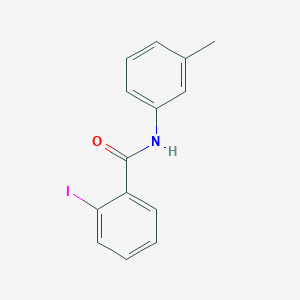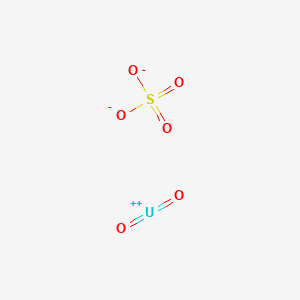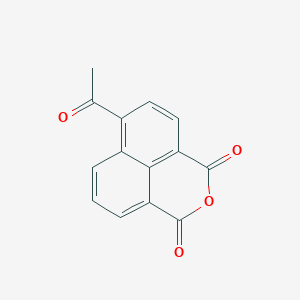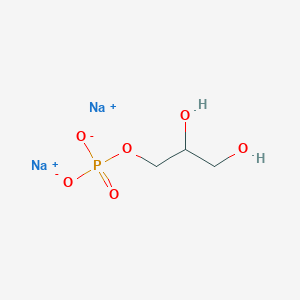
2-(2-Piridil)bencimidazol
Descripción general
Descripción
2-(Piridin-2-il)-1H-benzo[d]imidazol es un compuesto heterocíclico que presenta un sistema de anillos fusionados que consta de un anillo de piridina y una parte de benzimidazol. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas .
Aplicaciones Científicas De Investigación
2-(Piridin-2-il)-1H-benzo[d]imidazol tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual 2-(piridin-2-il)-1H-benzo[d]imidazol ejerce sus efectos implica la interacción con objetivos moleculares y vías específicas:
Actividad antimicrobiana: Inhibe las enzimas bacterianas y altera la síntesis de la pared celular.
Actividad antiviral: Interfiere con la replicación viral al dirigirse a las polimerasas virales.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar las vías de caspasas e inhibir la proliferación celular.
Análisis Bioquímico
Biochemical Properties
It has been used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex . This suggests that it may interact with certain enzymes or proteins, possibly through chelation or other types of binding interactions.
Molecular Mechanism
It is known to act as a chelating fluorescent ligand in the synthesis of cobalt (II) complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(piridin-2-il)-1H-benzo[d]imidazol generalmente implica la condensación de 2-aminopiridina con o-fenilendiamina en condiciones ácidas. Un método común incluye calentar los reactivos en presencia de un agente deshidratante como el ácido polifosfórico o el oxicloruro de fósforo . La reacción procede a través de la formación de una base de Schiff intermedia, que se cicla para formar el derivado de benzimidazol deseado.
Métodos de Producción Industrial
En un entorno industrial, la síntesis se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y la síntesis asistida por microondas se emplean a menudo para mejorar la eficiencia de la reacción y reducir el tiempo de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Piridin-2-il)-1H-benzo[d]imidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio para reducir los grupos nitro u otras funcionalidades reducibles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la bromación, y nucleófilos como aminas para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, carbonilados y halogenados, que pueden sufrir una mayor funcionalización para diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Piridin-2-il)pirimidina: Estructura similar pero contiene un anillo de pirimidina en lugar de una parte de benzimidazol.
2-(Piridin-2-il)imidazol: Contiene un anillo de imidazol en lugar de un anillo de benzimidazol.
2-(Piridin-2-il)fenantreno[9,10-d]imidazol: Presenta una estructura de fenantrenoimidazol.
Singularidad
2-(Piridin-2-il)-1H-benzo[d]imidazol es único debido a su sistema de anillos fusionados, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad contribuye a sus diversas actividades biológicas y lo convierte en un andamio valioso en el descubrimiento de fármacos y la ciencia de materiales .
Propiedades
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBMDWHEHETJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150529 | |
| Record name | 2-(2-Pyridyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-68-4 | |
| Record name | 2-(2′-Pyridyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyridyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1137-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1137-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Pyridyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-pyridyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-(2-Pyridyl)benzimidazole often acts as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. [] This coordination forms stable metal complexes, which can exhibit a range of interesting properties and biological activities. [, , , , ] For example, platinum(II) complexes with PB derivatives have shown promising anticancer activity by binding to DNA and inducing conformational changes. []
A:
- Spectroscopic Data:
A: The stability and material compatibility of PB complexes are influenced by factors such as the metal ion, other ligands present, and the surrounding environment (solvent, pH, temperature). [, , , , ] Some complexes, like certain copper(II) complexes, are water-stable and have been explored for biological applications. [, ] Others, like specific ruthenium(II) complexes, exhibit changes in their luminescence properties based on the pH of the environment, making them useful as sensors. []
A: PB complexes, particularly those incorporating palladium, have been investigated as catalysts for organic reactions like the Mizoroki-Heck reaction. [] The catalytic activity is influenced by the ease of ligand dissociation and the electronic properties of the complex. [] Additionally, a ruthenium complex immobilized on chloromethylated polystyrene exhibited excellent catalytic activity in synthesizing disubstituted ureas through reductive carbonylation reactions. []
A: Computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structures, optical properties, and reactivity of PB complexes. [, ] These calculations can predict properties like absorption spectra, redox potentials, and CO release profiles, aiding in the design of new materials with tailored properties. [, ]
A: Modifying the PB structure by introducing substituents on the pyridine or benzimidazole rings can significantly impact its coordination behavior and the properties of the resulting complexes. [, , , , ] For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the coordinating nitrogen atoms, influencing the stability and reactivity of metal complexes. [, , ]
A: While PB itself is relatively stable, the stability of its complexes can vary. [, , , ] Strategies to improve the stability, solubility, or bioavailability of PB complexes often involve incorporating them into suitable delivery systems. For instance, encapsulating the complexes in nanoparticles or conjugating them to biocompatible polymers could enhance their delivery to target sites and improve their therapeutic efficacy. []
A: The development and application of PB and its complexes require careful consideration of safety, health, and environmental (SHE) regulations. [] Researchers need to assess the potential toxicity of these compounds, manage waste responsibly, and ensure compliance with relevant guidelines throughout the research and development process. []
A: The PK/PD profiles of PB complexes are an active area of research. Studies have investigated their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo activity and efficacy. [, , ] These studies are crucial for understanding the therapeutic potential of PB-based drug candidates.
A: Several studies have demonstrated the in vitro and in vivo efficacy of PB complexes, particularly in the context of cancer treatment. For example, platinum(II) complexes with PB derivatives exhibited significant cytotoxicity against various cancer cell lines. [, , ] Additionally, copper(II) complexes showed promising results in reducing tumor cell viability and inducing apoptosis. [, ] In vivo studies using animal models could provide further insights into the therapeutic potential and safety profiles of these complexes. []
A: Research on resistance mechanisms to PB-based compounds is ongoing. Understanding how resistance develops, and its potential relationship to existing resistance mechanisms against other metal-based drugs, is essential for designing more effective therapeutic strategies and overcoming drug resistance. []
A: Assessing the toxicity and safety profile of PB-based compounds is crucial for their potential applications, particularly in biological systems. Studies have investigated their effects on cell viability, DNA damage, and other toxicological parameters. [, , , ]
A: Researchers are exploring targeted drug delivery strategies to enhance the efficacy and reduce the side effects of PB-based therapeutics. [] These strategies include conjugating the complexes to targeting moieties, such as antibodies or peptides, that can specifically recognize and bind to receptors overexpressed on the surface of cancer cells. []
A: While specific biomarkers for PB-based therapies are still under investigation, identifying biomarkers that can predict treatment efficacy, monitor treatment response, and detect potential adverse effects is an important area of research. [] This research could contribute to personalized medicine approaches for optimizing treatment outcomes.
A: Various analytical techniques are employed to characterize and quantify PB and its complexes, including: [, , , , , ]
A: The environmental impact and degradation of PB and its complexes are important considerations, particularly if they are released into the environment. Research on their ecotoxicological effects, persistence, and degradation pathways is crucial for developing strategies to mitigate any negative environmental impact. [, ]
A: The dissolution rate and solubility of PB complexes in different media can significantly impact their bioavailability and efficacy. [] Researchers are investigating strategies to enhance the solubility of these complexes, such as using co-solvents, surfactants, or formulating them as nanoparticles. []
A: Validating analytical methods used to characterize and quantify PB and its complexes is crucial for ensuring the accuracy, precision, and specificity of the results. [] This involves establishing method parameters, determining limits of detection and quantification, and assessing the method's robustness and reproducibility. []
A: Stringent quality control and assurance measures are essential throughout the development, manufacturing, and distribution of PB-based products, especially those intended for pharmaceutical or biomedical applications. [] These measures ensure the consistency, safety, and efficacy of the final product. []
A: Understanding the potential immunogenicity of PB complexes, particularly those intended for therapeutic use, is crucial for predicting and mitigating any adverse immune responses. [] Researchers are investigating strategies to modulate the immunogenicity of these complexes while preserving their therapeutic efficacy. []
A: Interactions between PB complexes and drug transporters can impact their absorption, distribution, and elimination. [] Understanding these interactions can help optimize drug delivery and minimize potential drug-drug interactions. []
A: PB complexes might interact with drug-metabolizing enzymes, potentially affecting the metabolism of other drugs. [] Investigating these interactions and developing strategies to mitigate any adverse effects is crucial for ensuring drug safety and efficacy. []
A: For applications involving biological systems, the biocompatibility and biodegradability of PB-based materials are critical considerations. [] Researchers are investigating the interactions of these materials with cells and tissues to assess their biocompatibility and potential for biodegradation. []
A: Exploring alternative ligands or materials with similar properties to PB-based compounds is an active area of research. [] These alternatives might offer advantages in terms of cost, performance, or environmental impact. []
A: Developing sustainable and environmentally friendly approaches for the recycling and waste management of PB and its derivatives is essential. [] This includes exploring methods for recovering valuable metals from spent catalysts and developing biodegradable alternatives. []
A: A range of research infrastructure and resources are available to support scientists working with PB, including access to specialized equipment, databases, and collaborative networks. [] These resources facilitate efficient research and development in this field. []
A: Research on PB has evolved over several decades, with significant milestones including the discovery of its coordination chemistry, the development of its applications in catalysis and materials science, and the exploration of its biological activities. [] Understanding the historical context provides valuable insights into the evolution of this field and its future directions. []
A: Research on PB spans multiple disciplines, including chemistry, materials science, biology, and medicine. [] This cross-disciplinary nature has led to synergistic advancements, such as the development of new catalysts, sensors, and therapeutic agents. [] Continued collaboration and knowledge sharing across disciplines are crucial for further progress in this field. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



